2-Methylpyrido[4,3-d]pyrimidin-4-amine

SYK inhibition X-ray crystallography Kinase inhibitor design

Sourcing the correct pyridopyrimidine regioisomer is critical for kinase hinge-binding geometry. 2-Methylpyrido[4,3-d]pyrimidin-4-amine (CAS 72668-55-4) is the differentiated [4,3-d] building block that provides the exact vector angle for ATP-site interactions exploited in Pim1 and SYK chemical probes. • Enables one-step diversification at the free 4-NH2 to access anilino, alkylamino, and amido libraries. • Scaffold derivatives demonstrate a clean CYP3A4 profile (IC50 ~10 µM), supporting oral bioavailability programs. • Supplied with batch-specific purity documentation for reproducible SAR exploration.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B13150420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrido[4,3-d]pyrimidin-4-amine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NC=C2)C(=N1)N
InChIInChI=1S/C8H8N4/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3,(H2,9,11,12)
InChIKeyDABVVFIYORKMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrido[4,3-d]pyrimidin-4-amine Core Scaffold


2-Methylpyrido[4,3-d]pyrimidin-4-amine (CAS 72668-55-4) is a C8H8N4 fused heterocyclic building block occurring within the pyrido[4,3-d]pyrimidine class, a scaffold that is broadly employed across kinase inhibition, PDE4 antagonism, and anticancer agent design [1][2]. Its defining structural features are the [4,3-d] ring fusion regiochemistry, a methyl group at the 2-position, and a free primary amine at the 4-position, creating a differentiated vector set for chemical library construction and late-stage functionalization [3].

Fused pyrido[4,3-d]pyrimidine scaffold for kinase inhibitor and PDE4 library synthesis
2‑Methyl‑4‑amine motif provides defined vector set for divergent SAR exploration
Regioisomer‑specific core compatible with SYK/Pim1 hinge‑binding studies

Pyrido[4,3-d]pyrimidine Regioisomer Specificity


Broadly substituting one pyridopyrimidine regioisomer for another is not scientifically valid due to fundamental differences in hinge-binding geometry and target engagement. A comprehensive review of pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d] scaffolds confirms that each regioisomer addresses distinct biological targets; palbociclib and dilmapimod, for example, are built on the [2,3-d] scaffold, whereas kinase probes and KRAS inhibitors uniquely exploit the [4,3-d] topology [1]. Within the [4,3-d] class, the specific 2-methyl-4-amine motif provides a defined vector angle for the 4-NH₂ group that has been leveraged for ATP-site interactions in SYK and Pim1 inhibitor design, making unsubstituted or alternative regioisomer analogs non-equivalent starting points for SAR exploration [2][3].

Target ScaffoldPyrido[4,3‑d]pyrimidine‑4‑amine with 2‑methyl substitution: engages human kinase hinge region (SYK, Pim1)
Alternative RegioisomerPyrido[3,4‑d]pyrimidine analogs: exhibit cytokinin plant hormone activity; target class completely mismatched
2‑Methyl‑4‑amine CoreElectron‑donating methyl group alters ring electronics and steric profile; affects ATP‑site complementarity
Unsubstituted or 2‑Amino AnalogLacks same lipophilicity and reactivity control; may lead to different SAR vectors and off‑target profiles

2-Methylpyrido[4,3-d]pyrimidin-4-amine Selection Evidence


SYK Inhibitor Scaffold Comparison

Crystal structures of Spleen Tyrosine Kinase (SYK) in complex with inhibitors containing the 4-aminopyrido[4,3-d]pyrimidine moiety (SKI-G-618 and SKI-O-85) demonstrate a specific hinge-binding mode facilitated by the 4-amine group on this exact scaffold [1]. While the unelaborated 2-methyl derivative serves as the synthetic precursor to such inhibitors, its core scaffold underlies potent inhibitory activity. In contrast, the closely related pyrido[3,4-d]pyrimidin-4-amine scaffold yields cytokinin-like plant growth activity with fundamentally different SAR, demonstrating IC50 values for betacyanin induction in the sub-micromolar range [2]. This target divergence confirms that the [4,3-d] scaffold directs biological activity toward human kinase targets rather than plant hormone pathways.

SYK vs. Cytokinin Scaffold
Cross-study comparable
Target class switch: human kinase (SYK) ↔ plant cytokinin receptor upon [4,3‑d] → [3,4‑d] ring fusion change
Scaffold‑dependent target specificity confirmed by co‑crystal structures vs. plant bioassays
Reported endpoint context; data to verify
SYK inhibition X-ray crystallography Kinase inhibitor design

PDE4 Inhibition: 2-Substituent Effect

A systematic exploration of the pyrido[4,3-d]pyrimidine scaffold for PDE4 inhibition revealed that variation of substituents at position 2 profoundly impacts bioactivity [1]. The 2-methyl substitution pattern represents one of the discrete diversity points evaluated alongside hydrogen, amino, and larger alkyl groups. While specific IC50 values for the unsubstituted 4-amino analog are not publicly disclosed in head-to-head format, the inclusion of a 2-methyl group alters the electron density and steric profile of the pyrimidine ring, which is predicted to influence hydrogen-bonding capacity at the catalytic site. A structurally elaborated analog from a related 2,5-substituted pyrimidine series showed a PDE4 IC50 of 12 µM [2], establishing that even within the broader class, the nature of the 2-substituent directly modulates enzymatic inhibition. The 2-methyl-4-amine prototype offers a well-defined starting point for further substitution at positions 5 and 7, the positions varied in the discovery library.

PDE4 2‑Substituent Effect
Class-level inference
2‑Methyl group modulates electron density and steric profile; related 2,5‑substituted analog shows PDE4 IC₅₀ = 12 µM
2‑Methyl is a critical diversity point, not an inert placeholder, for PDE4 inhibitor design
Activity modulation achievable through substituent variation at positions 2,4,5,7
PDE4 inhibition cAMP modulation Library synthesis

Regioisomer Switch: Cytokinin vs. Kinase Activity

Direct comparison of the pyrido[4,3-d]pyrimidine scaffold with the pyrido[3,4-d]pyrimidine scaffold reveals a complete inversion of biological application space [1][2]. The [3,4-d] series, including 4-substituted amino-2-methylpyrido[3,4-d]pyrimidines, behaves as a potent cytokinin analog, promoting betacyanin production and seed germination at concentrations as low as 0.01–10 µM [2]. By contrast, the [4,3-d] scaffold, exemplified by SKI-O-068 and SKI-O-85, targets human Pim1 and SYK kinases with IC50 values of 123 ± 14 nM and sub-micromolar potency, respectively [1]. The single shift in ring fusion from [3,4-d] to [4,3-d] relocates the pyridine nitrogen from the 8-position to the 3-position, a structural change that is incompatible with the adenine-binding pocket of plant cytokinin receptors but enables productive geometry for mammalian kinase hinge-region contacts.

Pim1 vs. Cytokinin Switch
Cross-study comparable
[4,3‑d] scaffold: Pim1 IC₅₀ = 123 nM; [3,4‑d] scaffold: cytokinin active at 0.01–10 µM
Regioisomer dictates human kinase vs. plant hormone activity; prevents procurement error
Reported model context; Pim1 kinase assay and plant tissue culture bioassays
Cytokinin analog Regioisomeric selectivity Structural biology

Physicochemical and Synthetic Tractability

The compound's physicochemical profile supports its utility as a central scaffold. With a molecular weight of 160.18 g/mol, 2 hydrogen bond donors (the 4-NH₂), 4 hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area below 80 Ų, it occupies favorable fragment-like chemical space for hit evolution [1]. The methyl group at C-2 provides increased lipophilicity and metabolic stability compared to a 2-unsubstituted or 2-amino analog, while the 4-amine offers a direct handle for amide coupling, reductive amination, or nucleophilic aromatic substitution. A structurally related building block, 4,7-dichloro-2-methylpyrido[4,3-d]pyrimidine (CAS not listed), demonstrates the synthetic versatility of the 2-methyl core for iterative halogenation/functionalization, enabling divergent library synthesis from the same scaffold family .

Physicochemical Tractability
Data to verify
MW 160.18, HBD 2, HBA 4, 0 rotatable bonds, TPSA
Occupies fragment‑like chemical space; 4‑NH₂ enables amide coupling/reductive amination
Supplier‑calculated properties; source review recommended
PI3Kδ Cellular Activity
Supporting evidence
Elaborated derivative: PI3Kδ binding IC₅₀ = 2.70 nM, cellular pAKT IC₅₀ = 374 nM
Supports cell‑permeable probe development from 2‑methylpyrido[4,3‑d]pyrimidine core
Reported biochemical and cellular endpoint context; requires validation
Building block Hit-to-lead Chemical property

PI3Kδ Cellular Activity

A derivative elaborated from a pyrido[4,3-d]pyrimidine core bearing a 2-methyl substituent (CHEMBL2165498, a more complex structure containing the 2-methylpyrido[4,3-d]pyrimidine motif as a substructure) achieved an IC50 of 374 nM in a cellular assay measuring PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells, indicating functional cellular target engagement [1]. In a biochemical binding assay against the PI3Kdelta catalytic subunit, the same compound exhibited an IC50 of 2.70 nM, highlighting the ability of the 2-methyl-4-aminopyrido[4,3-d]pyrimidine core to anchor high-affinity protein-ligand interactions when properly substituted [1]. The unelaborated 2-Methylpyrido[4,3-d]pyrimidin-4-amine serves as the synthetic entry point to this chemotype.

PI3Kδ Cellular Activity
Supporting evidence
Elaborated derivative: PI3Kδ binding IC₅₀ = 2.70 nM, cellular pAKT IC₅₀ = 374 nM
Supports cell‑permeable probe development from 2‑methylpyrido[4,3‑d]pyrimidine core
Reported biochemical and cellular endpoint context; requires validation
PI3Kδ inhibition Cellular pathway Immuno-oncology

2-Methylpyrido[4,3-d]pyrimidin-4-amine Applications


Divergent Library Synthesis for PDE4/Kinase Inhibitors

Sourcing this scaffold is optimal when constructing a pyrido[4,3-d]pyrimidine library for PDE4 or kinase inhibitor screening. The free 4-amine allows one-step diversification to access 4-anilino, 4-alkylamino, or 4-amido libraries, while the 2-methyl group anchors the pyrimidine ring's substitution for subsequent SAR exploration [1]. This approach directly mirrors the successful PDE4 inhibitor discovery strategy where systematic variation of the 2, 4, 5, and 7 positions yielded novel chemotypes [1].

Synthesis of Pim1/SYK Chemical Probes

The scaffold is a validated starting point for synthesizing Pim1 inhibitors (exemplified by SKI-O-068, IC50 = 123 nM) and SYK inhibitors (SKI-G-618, SKI-O-85) with confirmed X-ray co-crystal structures [2][3]. The 2-methyl-4-aminopyrido[4,3-d]pyrimidine core provides the correct hinge-binding motif for these kinases. Researchers generating chemical probes for the Pim or SYK kinase families should prefer this exact regioisomer to ensure compatibility with established binding modes [2][3].

CYP3A4 Liability Mitigation in Hit-to-Lead

When elaborated into more complex kinase inhibitors, derivatives of the 2-methylpyrido[4,3-d]pyrimidine scaffold have demonstrated a measurable CYP3A4 profile (IC50 ≈ 10 µM) [4]. This data indicates that the core scaffold does not inherently carry a strong CYP3A4 time-dependent inhibition risk, which can be critical information for teams using the building block in hit-to-lead programs targeting oral bioavailability.

Application
Selection Property
Validation Focus
PDE4 / Kinase Library Synthesis
Free 4‑amine for one‑step diversification; 2‑methyl anchors pyrimidine substitution
SAR outcome at positions 2,4,5,7; PDE4 inhibitory chemotype emergence
Pim1 / SYK Chemical Probe Synthesis
Confirmed [4,3‑d] hinge‑binding motif via co‑crystal structures
Kinase panel selectivity and binding‑mode reproducibility
CYP3A4 Liability Evaluation
Derivative CYP3A4 interaction profile (time‑dependent inhibition context)
Time‑dependent inhibition risk assessment in hit‑to‑lead programs
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